molecular formula C7H7BrFNO B1344136 2-Bromo-4-fluoro-5-methoxyaniline CAS No. 420786-92-1

2-Bromo-4-fluoro-5-methoxyaniline

Cat. No.: B1344136
CAS No.: 420786-92-1
M. Wt: 220.04 g/mol
InChI Key: JRWKTSZPTRTXFS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluoro-5-methoxyaniline plays a significant role in various biochemical reactions. It serves as a building block in organic synthesis, contributing to the development of complex molecules. The compound’s reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, which exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties. The compound interacts with enzymes and proteins involved in these biochemical pathways, facilitating the formation of biologically active molecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s derivatives have shown effectiveness as corrosion inhibitors for zinc metal in acidic environments, demonstrating its potential in industrial applications. Additionally, in polymer research, the compound’s derivatives have been copolymerized with styrene to create novel materials, further underscoring its value in developing new materials with tailored properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s reactivity allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. For example, the presence of bromo and fluoro substituents enhances its binding interactions with target biomolecules, facilitating the formation of biologically active compounds. These interactions are crucial for the compound’s role in organic synthesis and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Research has focused on improving the synthesis methods for this compound to enhance yield, purity, and environmental impact. For instance, a method involving ionic liquids for its synthesis reported not only high yield and purity but also the advantage of using less harmful solvents, showcasing the shift towards greener chemistry practices.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s derivatives exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties. It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in biochemical research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active compounds. The compound’s reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations, contributing to the development of complex molecules with significant biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its activity and function in biochemical reactions and industrial applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-5-fluoronitrobenzene, followed by reduction to yield the corresponding aniline derivative . The reaction conditions often include the use of catalysts such as Raney nickel and solvents like methanol under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps like nitration, reduction, and purification through crystallization and vacuum filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 4-Bromo-2-fluoroaniline
  • 5-Bromo-2-fluoro-4-methylaniline

Comparison: 2-Bromo-4-fluoro-5-methoxyaniline is unique due to the presence of both bromine and fluorine substituents along with a methoxy group. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-bromo-4-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKTSZPTRTXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624835
Record name 2-Bromo-4-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420786-92-1
Record name 2-Bromo-4-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-methoxyaniline (9.87 g, 70 mmol) and N-bromosuccinimide (12.46 g, 70 mmol) in dichloromethane (150 ml) was stirred at room temperature for 1 h (exothermic). The reaction mixture was evaporated in vacuo to give a dark slurry which was chromatographed on silica gel (˜350 g) using a gradient elution 20-50% ethyl acetate in hexane to give the title compound as a brown solid (12.70 g, 82%).
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
12.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
82%

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